molecular formula C6H8ClNO2S B2771777 4-(Chloromethyl)-3,5-dimethoxy-1,2-thiazole CAS No. 2155852-52-9

4-(Chloromethyl)-3,5-dimethoxy-1,2-thiazole

Cat. No. B2771777
CAS RN: 2155852-52-9
M. Wt: 193.65
InChI Key: ZESZKRJZEVGSFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Chloromethyl)-3,5-dimethoxy-1,2-thiazole, also known as CDMT, is a chemical compound that is widely used in scientific research. It is a thiazole-based reagent that is commonly used for the synthesis of peptides and proteins. CDMT is a highly effective coupling reagent that has been shown to produce high-quality peptides with high yields.

Scientific Research Applications

properties

IUPAC Name

4-(chloromethyl)-3,5-dimethoxy-1,2-thiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8ClNO2S/c1-9-5-4(3-7)6(10-2)11-8-5/h3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZESZKRJZEVGSFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=NS1)OC)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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